![molecular formula C15H11FN2O2 B1475570 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate CAS No. 1895711-20-2](/img/structure/B1475570.png)

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate

Overview

Description

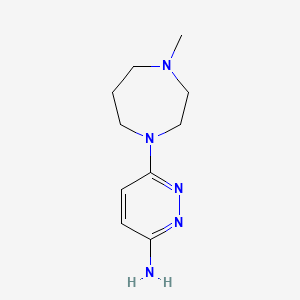

“Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years due to its wide range of applications. Various strategies have been employed for the synthesis of this scaffold, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Recent protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, focusing on the ecological impact of the methods and mechanistic aspects .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and have been the subject of extensive research. The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Recent protocols have focused on metal-free direct synthesis of imidazo[1,2-a]pyridines .Scientific Research Applications

Synthesis and Chemical Properties

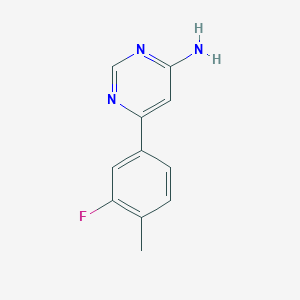

Synthesis of Imidazo[4,5-d]pyridines : The compound has been utilized in the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones, showcasing its versatility in creating heterocyclic compounds under mild conditions. A specific reaction with methyl cyanoacetate under carefully controlled conditions highlighted its potential in medicinal chemistry research (Zaki & Proença, 2007).

Anticancer Activities : Novel selenylated imidazo[1,2-a]pyridines derivatives have been synthesized, showing promising activity against breast cancer cells. These compounds demonstrated cytotoxicity, DNA cleavage, and apoptosis induction in MCF-7 cells, suggesting potential for chemotherapy applications (Almeida et al., 2018).

Kinase Inhibitors : The compound has been part of studies developing kinase inhibitors. Specifically, 4-fluorophenyl-imidazole derivatives, including modifications on the imidazo[1,2-a]pyridine scaffold, have shown selective inhibition of p38α MAPK, CK1δ, and JAK2 kinases. This is crucial for developing treatments for diseases mediated by these enzymes (Seerden et al., 2014).

Antitubercular Activity : Imidazo[1,2-a]pyridine derivatives have been evaluated for their antitubercular activity against Mycobacterium smegmatis, highlighting their potential as therapeutic agents for tuberculosis. This indicates the compound's role in generating active pharmaceutical ingredients (Abhale et al., 2016).

Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. This suggests their potential application in treating heart and circulatory system failures (Kwong et al., 2019).

Catalytic Activities : The compound has also been studied for its catalytic activities, such as the oxidation of catechol to o-quinone, demonstrating its utility in catalysis and synthetic chemistry applications (Saddik et al., 2012).

Future Directions

The future directions in the research and development of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The focus is also on the development of environmentally benign synthetic strategies .

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c1-20-15(19)11-6-7-18-9-13(17-14(18)8-11)10-2-4-12(16)5-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVMVFOVAYTEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)

![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)

![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)